N-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-4-pyridin-2-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(21-13-9-16-6-2-1-3-7-16)22-14-10-17(11-15-22)24-18-8-4-5-12-20-18/h1-8,12,17H,9-11,13-15H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCZCEKCAIGTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide typically involves the reaction of 4-piperidone with phenethyl bromide in the presence of a base and a phase transfer catalyst . The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves multiple steps, including the formation of an intermediate, which is then reacted with pyridine-2-ol to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process. The scalability of the synthesis process ensures that the compound can be produced in large quantities to meet the demands of various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the piperidine or pyridine rings.
Scientific Research Applications
N-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The piperidine-1-carboxamide scaffold is a versatile template for drug discovery. Below, key analogs are compared to N-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison of Piperidine-1-Carboxamide Derivatives
*Molecular weights estimated based on structural formulas.
†Values approximated from evidence data.
Key Observations:
Substituent Effects on Target Selectivity
- The phenethyl group in the target compound contrasts with the pyridin-3-yl group in PF-3843. This substitution may reduce FAAH affinity but improve selectivity for other targets (e.g., LOX enzymes) due to steric or electronic differences .
- The pyridin-2-yloxy substituent lacks the trifluoromethyl group seen in PF-3845, which is critical for FAAH inhibition via enhanced electrophilicity and enzyme binding .
Biological Activity
- PF-3845’s trifluoromethylpyridinyloxy-benzyl moiety enables irreversible FAAH inhibition via Ser241 carbamylation, demonstrating the importance of electron-withdrawing groups for covalent inhibitor design .
- In contrast, 15-LOX inhibitors (e.g., 7e, 7j) feature mercapto-triazolyl groups, suggesting that sulfur-containing substituents enhance redox modulation or metal chelation at the LOX active site .
Melting points for analogs in range from 268–287°C, correlating with high crystallinity due to aromatic substituents. The target compound’s phenethyl group may lower its melting point, impacting formulation stability .
Synthetic Yields
- Analogs in and show yields of 67–120%, influenced by substituent complexity. The target compound’s synthesis may require optimized conditions to balance steric hindrance from the phenethyl group .
Biological Activity
N-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a pyridinyl group and a phenethyl moiety. Its molecular formula is CHNO. The unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. These interactions can modulate various biochemical pathways, leading to its observed effects. Key mechanisms include:
- Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, influencing central nervous system pathways.
- Enzyme Modulation : It can inhibit or activate specific enzymes involved in disease progression, contributing to its therapeutic potential.
Pharmacological Properties
Research has shown that this compound exhibits several pharmacological activities:
- Analgesic Effects : Studies indicate potential applications in pain management due to its influence on pain modulation pathways.
- Anticancer Activity : Preliminary investigations suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through intrinsic pathways.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, possibly through inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Analgesic | Modulates pain pathways | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits production of inflammatory cytokines |
Case Study 1: Analgesic Properties
In a study examining the analgesic effects of this compound, researchers found that the compound significantly reduced pain responses in animal models. The mechanism was attributed to its action on opioid receptors, enhancing pain relief without significant side effects.
Case Study 2: Anticancer Activity
Another investigation focused on the compound's anticancer potential against breast cancer cell lines. Results showed that treatment with this compound led to increased caspase activity, indicating the induction of apoptosis. The study highlighted its role in activating mitochondrial pathways linked to cancer cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
